
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C7H9Br2N3 It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an ethane-1,2-diamine group attached to the 4-position of the pyridine ring
準備方法
The synthesis of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the commercially available 3,5-dibromopyridine.
Reaction with Ethylenediamine: The 3,5-dibromopyridine is reacted with ethylenediamine under controlled conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or base to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the ethane-1,2-diamine group can be oxidized to form corresponding imines or amides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include bases, solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structure allows for modifications that can enhance its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethane-1,2-diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bromine atoms on the pyridine ring can also participate in halogen bonding, further affecting the compound’s interactions with its targets.
類似化合物との比較
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-YL)ethane-1,2-diamine: This compound has chlorine atoms instead of bromine atoms on the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
1-(3,5-Difluoropyridin-4-YL)ethane-1,2-diamine: This compound has fluorine atoms instead of bromine atoms on the pyridine ring. Fluorine atoms are smaller and more electronegative than bromine atoms, which can influence the compound’s properties and interactions.
1-(3,5-Diiodopyridin-4-YL)ethane-1,2-diamine: This compound has iodine atoms instead of bromine atoms on the pyridine ring. Iodine atoms are larger and less electronegative than bromine atoms, which can affect the compound’s steric and electronic properties.
特性
分子式 |
C7H9Br2N3 |
|---|---|
分子量 |
294.97 g/mol |
IUPAC名 |
1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H9Br2N3/c8-4-2-12-3-5(9)7(4)6(11)1-10/h2-3,6H,1,10-11H2 |
InChIキー |
UICXWRBVVJQLQC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)C(CN)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)

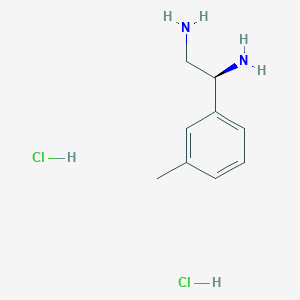
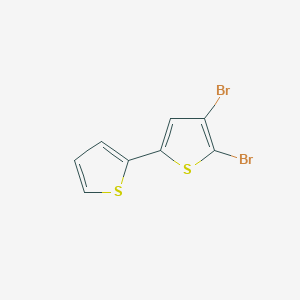
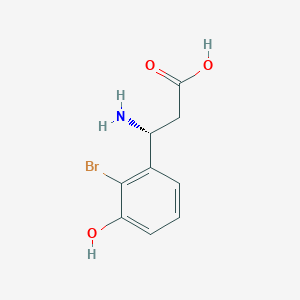
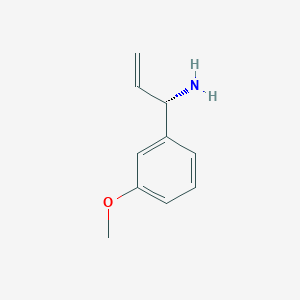
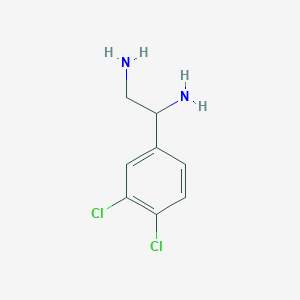




![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)

